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Core Science & Biosynthesis

Foundational

Whitepaper: Structural Dynamics and Synthetic Methodologies of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol in Targeted Kinase Inhibition

Executive Summary In the landscape of modern targeted oncology and central nervous system (CNS) drug discovery, the architectural precision of small-molecule scaffolds dictates both pharmacodynamic efficacy and pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology and central nervous system (CNS) drug discovery, the architectural precision of small-molecule scaffolds dictates both pharmacodynamic efficacy and pharmacokinetic viability. 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 1289082-87-6) represents a highly privileged, multi-functional heterocyclic core [1]. By merging the ATP-mimetic properties of a 7-azaindole base with strategic substitutions at the C3 and C5 positions, this molecule serves as a foundational building block for next-generation multi-targeted kinase inhibitors (MTKIs). This technical guide deconstructs the physicochemical properties, mechanistic binding logic, and de novo synthetic protocols associated with this critical intermediate.

Physicochemical Profile & Structural Logic

The utility of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol stems from its precise electronic distribution. The scaffold consists of an electron-rich pyrrole fused to an electron-deficient pyridine ring.

Quantitative Data Summary

The following table summarizes the core quantitative and physicochemical parameters of the molecule [1]:

PropertyValueStructural & Pharmacological Implication
Molecular Formula C8H8N2OCompact heterocyclic core allowing high ligand efficiency (LE).
Molecular Weight 148.17 g/mol Low molecular weight leaves ample room for fragment-based drug design.
CAS Number 1289082-87-6Standardized registry identification for commercial sourcing.
H-Bond Donors 2 (N1-H, O5-H)Facilitates critical hinge binding and solvent-channel interactions.
H-Bond Acceptors 2 (N7, O5)Enables bidentate coordination with kinase backbone residues.
Physical State Solid (Light Yellow)Crystalline stability ensures reliable long-term storage and handling.
The Causality of Substitutions
  • The 7-Azaindole Core: Unlike a standard indole, the incorporation of the N7 pyridine nitrogen lowers the pKa of the N1 pyrrole proton. This creates a highly efficient hydrogen-bond donor/acceptor pair that perfectly mimics the adenine ring of ATP [2].

  • The C3-Methyl Group: The C3 position of unsubstituted indoles is notoriously susceptible to CYP450-mediated oxidative metabolism. Installing a methyl group at this vector not only blocks this metabolic liability (improving half-life) but also restricts the rotational degrees of freedom, locking the scaffold into a conformation that optimally fills the hydrophobic pocket near the kinase gatekeeper residue.

  • The C5-Hydroxyl Group: The hydroxyl moiety acts as a versatile synthetic handle. In advanced drug design, it is frequently utilized for etherification—connecting the hinge-binding core to bulky diarylurea moieties that extend into the DFG-out pocket, effectively converting a Type I inhibitor into a highly selective Type II inhibitor [3].

Molecular Interactions in the ATP-Binding Pocket

The rational design of kinase inhibitors relies heavily on predictable binding vectors. When 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is deployed as a hinge-binding fragment, it orchestrates a self-validating system of interactions within the ATP site. The N1-H donates a hydrogen bond to the carbonyl oxygen of the hinge backbone, while the N7 lone pair accepts a hydrogen bond from the backbone amide NH [4].

KinaseBinding Scaffold 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Hinge Kinase Hinge Region (Bidentate H-Bonds) Scaffold->Hinge N1-H (Donor) & N7 (Acceptor) Hydrophobic Hydrophobic Pocket (Gatekeeper) Scaffold->Hydrophobic 3-Methyl Group Solvent Solvent Channel / Specific H-bonds Scaffold->Solvent 5-Hydroxyl Group

Structural mapping of the 7-azaindole scaffold interacting with the kinase ATP site.

De Novo Synthesis & Functionalization Protocols

Direct electrophilic aromatic substitution (e.g., hydroxylation) on the electron-deficient pyridine ring of a 7-azaindole is energetically unfavorable and yields poor regioselectivity. Therefore, the most robust, field-proven method to synthesize 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is via a two-step borylation-oxidation sequence starting from a 5-bromo precursor [5].

Protocol: Synthesis via Borylation-Oxidation

Objective: Convert 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine to the target 5-hydroxyl derivative. Causality Note: The boronic acid intermediate undergoes a highly stereoretentive and clean oxidative cleavage with hydrogen peroxide. This avoids the harsh acidic or high-temperature basic conditions that would otherwise degrade the delicate azaindole core.

Step 1: Lithiation and Borylation

  • Charge a flame-dried Schlenk flask with 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cool the reaction mixture to -78 °C under a strict argon atmosphere to prevent moisture quenching.

  • Dropwise add n-butyllithium (2.1 eq, 2.5 M in hexanes).

    • Mechanistic Insight: The first equivalent of n-BuLi is consumed to deprotonate the acidic pyrrole NH. The second equivalent executes the critical halogen-metal exchange at the C5 position.

  • Stir the deep-colored solution for 30 minutes at -78 °C, then rapidly inject trimethyl borate (B(OMe)3, 3.0 eq).

  • Allow the reaction to slowly warm to room temperature over 1 hour to ensure complete formation of the boronate ester.

Step 2: Oxidation to Phenol 6. Cool the reaction mixture back to 0 °C. 7. Sequentially add an aqueous solution of NaOH (3.0 eq, 2 M) followed by the slow, dropwise addition of 30% aqueous H2O2 (3.0 eq).

  • Safety & Yield Note: The oxidation of the carbon-boron bond is highly exothermic. Controlling the addition rate to maintain the internal temperature below 10 °C prevents thermal decomposition of the product.
  • Stir the mixture for 1.5 hours at room temperature until complete conversion is observed via TLC.

Step 3: Workup and Isolation 9. Quench the reaction by pouring it into a saturated aqueous solution of Na2S2O3 to neutralize any unreacted peroxide. 10. Carefully adjust the pH of the aqueous layer to ~5.0 using 1 M HCl.

  • Mechanistic Insight: This specific pH is required to fully protonate the resulting phenoxide back into the neutral hydroxyl group without protonating the pyridine nitrogen (which would make the molecule water-soluble).
  • Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
  • Purify the crude residue via silica gel column chromatography (Dichloromethane:Methanol gradient) to afford the pure 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol as a solid [5].

Start[label="5-Bromo-3-methyl-7-azaindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Lithiation[label="1. n-BuLi / THF (-78°C)\n2. B(OMe)3", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic[label="Boronic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation[label="H2O2 / NaOH (aq)\nTHF, 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Lithiation -> Boronic -> Oxidation -> Product[color="#5F6368"]; }

Two-step borylation and oxidation workflow for synthesizing the 5-hydroxyl-7-azaindole core.

Analytical Characterization Framework

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): Run on a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The target mass should cleanly present an [M+H]+ peak at m/z 149.1.

  • 1H NMR (400 MHz, DMSO-d6): The spectrum must confirm the presence of the C3-methyl singlet (typically ~2.2 ppm) and the disappearance of the C5-proton. The downfield region should display the highly deshielded pyrrole NH (~11.5 ppm) and the newly formed hydroxyl proton (~9.0 ppm, exchangeable with D2O).

References

  • 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Product Specifications - M
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - J-Stage -
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - Journal of Medicinal Chemistry (ACS) -
  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed -
  • CN112939968A - Preparation method of 5-hydroxy-7-azaindole - Google P
Exploratory

Pharmacokinetic Profiling and Metabolic Biotransformation of 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Executive Summary The compound 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged bioisostere in modern medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a highly functionalized 7-azaindole derivative. The 7-azaindole scaffold is a privileged bioisostere in modern medicinal chemistry, particularly in the design of kinase inhibitors targeting ITK, JAK3, and ASK1[1],[2].

As a Senior Application Scientist in DMPK (Drug Metabolism and Pharmacokinetics), evaluating this specific scaffold requires understanding the deliberate structural engineering at play. This guide provides a comprehensive framework for the in vitro and in vivo pharmacokinetic (PK) profiling of this molecule, detailing the causality behind metabolic liabilities and the self-validating protocols required to accurately quantify its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is dictated by three distinct structural features:

  • The 7-Azaindole Core: The substitution of a carbon atom with a nitrogen at the 7-position (compared to a standard indole) significantly increases aqueous solubility and lowers lipophilicity (LogD). The nitrogen acts as a critical hydrogen bond acceptor, mimicking the adenine moiety of ATP in kinase hinge regions [3]. Furthermore, shifting the nitrogen alters metabolic reactivity, often lowering overall Phase I clearance compared to other isomers[4].

  • The C3-Methyl Block: The C3 position of unsubstituted indoles and azaindoles is highly electron-rich and serves as a primary "soft spot" for rapid Cytochrome P450 (CYP)-mediated oxidation. The deliberate placement of a methyl group at C3 acts as a steric and electronic block, effectively shutting down this metabolic liability and prolonging the molecule's half-life.

  • The C5-Hydroxyl Liability: While the 5-OH group provides a potent vector for target engagement, it introduces a severe Phase II metabolic liability. Free phenols and hydroxyls are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), often leading to high first-pass hepatic extraction.

Table 1: Physicochemical and Predicted ADME Properties
ParameterValue / DescriptionImpact on Pharmacokinetics
Molecular Weight 148.16 g/mol Highly favorable for oral absorption; easily crosses biological membranes.
LogP / LogD (pH 7.4) ~1.5 - 2.0Optimal balance of aqueous solubility and passive membrane permeability.
Topological Polar Surface Area ~45 ŲExcellent membrane and potential Blood-Brain Barrier (BBB) penetration.
Primary Metabolic Liability Phase II GlucuronidationHigh first-pass metabolism potential; necessitates UGT-competent screening.

Metabolic Pathways & Biotransformation

Understanding the biotransformation of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is critical for designing accurate in vitro assays. Because the C3 position is blocked, metabolism shifts to alternative pathways.

  • Phase I Metabolism: The molecule can undergo N-oxidation via CYPs (e.g., CYP3A4). Additionally, nitrogen-containing heterocycles are susceptible to oxidation by cytosolic Aldehyde Oxidase (AO) at the C2 or C6 positions.

  • Phase II Metabolism: The dominant clearance mechanism is the direct O-glucuronidation of the 5-hydroxyl group by UGT1A1 and UGT1A9. If in vitro assays do not account for Phase II cofactors, the intrinsic clearance ( CLint​ ) will be drastically underpredicted.

MetabolicPathway Parent 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (Parent Scaffold) CYP Phase I: CYP450 N-Oxidation / Hydroxylation Parent->CYP CYP3A4/2D6 AO Phase I: Aldehyde Oxidase C2/C6 Oxidation Parent->AO Cytosolic AO UGT Phase II: UGTs O-Glucuronidation (5-OH) Parent->UGT UGT1A1/1A9 SULT Phase II: SULTs O-Sulfation (5-OH) Parent->SULT SULT1A1 Excretion1 Renal / Biliary Excretion CYP->Excretion1 AO->Excretion1 Excretion2 Renal / Biliary Excretion UGT->Excretion2 SULT->Excretion2

Metabolic biotransformation pathways of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.

In Vitro ADME Profiling Protocols

To accurately capture the clearance of this compound, standard Human Liver Microsome (HLM) assays supplemented only with NADPH are insufficient. The protocols below are designed as self-validating systems to capture both Phase I and Phase II clearance.

Protocol 1: UGT-Competent Microsomal Stability Assay

Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum (ER). Because the required cofactor, UDP-glucuronic acid (UDPGA), is highly polar, it cannot cross intact microsomal membranes. Alamethicin must be used to form pores in the membrane, allowing UDPGA to reach the active site.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation: Pre-incubate HLMs (1 mg/mL final protein concentration) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Spiking: Add 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol to achieve a 1 µM final concentration (ensure final DMSO is <0.5% to prevent enzyme inhibition).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation System:

    • Positive Controls: Concurrently run 7-hydroxycoumarin (validates UGT activity) and Verapamil (validates CYP activity).

    • Negative Control: Run a parallel incubation replacing cofactors with buffer to confirm that substrate depletion is enzymatically driven, ruling out chemical instability or non-specific binding to plasticware.

Protocol 2: Cryopreserved Hepatocyte Clearance

Causality: While microsomes capture CYP and UGT activity, they lack cytosolic enzymes like Aldehyde Oxidase (AO). Intact hepatocytes contain the full, physiologically relevant complement of Phase I and Phase II enzymes, providing the most accurate in vitro-to-in vivo extrapolation (IVIVE) for azaindoles.

  • Thawing & Plating: Thaw cryopreserved hepatocytes at 37°C and suspend in Williams' Medium E. Assess viability via Trypan Blue exclusion (must be >80% for assay acceptance).

  • Incubation: Incubate the compound (1 µM) with hepatocytes ( 1×106 cells/mL) at 37°C under 5% CO2​ .

  • Sampling: Aliquot at 0, 15, 30, 60, 90, and 120 minutes, quenching with cold acetonitrile.

  • Self-Validation System: Use 7-hydroxycoumarin and Carbamazepine to validate Phase II and Phase I metabolic competence, respectively.

In Vivo Pharmacokinetic Profiling (Rodent Models)

To determine the absolute bioavailability (%F) and systemic clearance, parallel intravenous (IV) and oral (PO) dosing in rodent models is required. Azaindoles often show good in vitro-to-in vivo correlation in rats[5].

PKWorkflow Synth Compound Prep & Purity Check InVitro In Vitro Assays (HLM, Hepatocytes) Synth->InVitro >95% Purity InVivo In Vivo Dosing (IV & PO Rodent) InVitro->InVivo IVIVE Go/No-Go Bioanalysis LC-MS/MS Quantification InVivo->Bioanalysis Plasma Samples PKCalc NCA Analysis (WinNonlin) Bioanalysis->PKCalc Conc-Time Data

End-to-end pharmacokinetic profiling workflow from in vitro screening to in vivo analysis.

Protocol 3: Rat Pharmacokinetic Study
  • Formulation: Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: The azaindole core requires co-solvents to achieve a clear, thermodynamically stable solution, preventing dissolution-rate limited absorption artifacts during oral dosing.

  • Dosing: Administer IV at 2 mg/kg via the tail vein, and PO at 10 mg/kg via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[1].

  • Processing: Centrifuge blood at 3000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Self-Validation System: Dose a known standard (e.g., Propranolol) in a parallel cohort to validate the surgical models, sampling integrity, and analytical recovery.

Quantitative Data Interpretation

Based on the structural properties of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and literature precedents for similar 5-hydroxy-azaindoles, the following table summarizes the expected non-compartmental analysis (NCA) parameters.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,250 ± 150850 ± 120Moderate peak exposure; rapid distribution phase.
Tmax​ (h) N/A0.5 - 1.0Fast oral absorption typical of low MW, highly permeable scaffolds.
AUC0−∞​ (ng·h/mL) 2,100 ± 3004,200 ± 500Moderate systemic exposure, heavily limited by hepatic Phase II clearance.
Clearance ( CL ) (mL/min/kg) 15.8N/AModerate clearance (~25-30% of rat hepatic blood flow).
Volume of Distribution ( Vss​ ) (L/kg) 1.2N/AGood tissue distribution, exceeding total body water (~0.67 L/kg).
Bioavailability (%F) N/A~40%Moderate %F due to first-pass UGT-mediated glucuronidation at the 5-OH group.

Conclusion

The 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol scaffold is a highly optimized building block. While the 3-methyl group successfully mitigates CYP-mediated oxidation at the C3 position, the 5-hydroxyl group remains a significant liability for Phase II glucuronidation. Successful drug development utilizing this scaffold requires rigorous, UGT-competent in vitro screening and careful formulation strategies to ensure adequate oral bioavailability.

References

  • Azaindole Therapeutic Agents. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed - NIH. Available at:[Link]

  • 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • US20160046627A1 - ITK and JAK Kinase Inhibitors.Google Patents.
  • US11136325B2 - Pyrrolopyrimidine and pyrrolopyridine derivatives.Google Patents.

Sources

Foundational

receptor binding affinity of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

An In-depth Technical Guide to the Characterization of Receptor Binding Affinity for 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Abstract This technical guide provides a comprehensive framework for the detailed characterizati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of Receptor Binding Affinity for 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Abstract

This technical guide provides a comprehensive framework for the detailed characterization of the receptor binding affinity of the novel compound, 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. This molecule belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to the adenine fragment of ATP and its proven success as a hinge-binding motif in numerous kinase inhibitors.[1][2] Given the therapeutic potential of this chemical class, a rigorous and multi-faceted approach to determining its binding profile is paramount for any drug discovery program. This document outlines the strategic rationale, detailed experimental protocols, and data interpretation paradigms for key biophysical and biochemical assays, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). It is intended for researchers, scientists, and drug development professionals seeking to elucidate the molecular interactions and therapeutic potential of this and related compounds.

Part 1: The Strategic Importance of the 7-Azaindole Scaffold

The compound 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is built upon the 7-azaindole core. This scaffold is a bioisostere of both indole and purine systems, making it an exceptionally versatile framework in drug design.[1][3] Its significance is most pronounced in the development of kinase inhibitors. The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring can form a bidentate hydrogen bond pattern with the kinase hinge region, effectively mimicking the interaction of ATP.[2][4] This has led to the successful development of potent and selective kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib.[2]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent activity against a wide range of protein families, establishing a clear rationale for investigating the binding profile of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.

Table 1: Known Protein Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Target ClassSpecific ExamplesReference
Tyrosine Kinases Fibroblast Growth Factor Receptors (FGFRs)[5][6]
Focal Adhesion Kinase (FAK)[7]
Colony-Stimulating Factor-1 Receptor (CSF1R)[8]
Serine/Threonine Kinases Glycogen Synthase Kinase-3β (GSK-3β)[9]
Phosphoinositide 3-kinase (PI3K) / mTOR[10]
Other Enzymes Phosphodiesterase 4B (PDE4B)[11]
GPCRs / Transporters Serotonin Transporter (SERT)[12]

This precedent suggests that 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol could exhibit affinity for one or more of these target classes, making a systematic binding characterization essential.

Part 2: A Strategic Workflow for Binding Affinity Characterization

A robust assessment of a compound's binding characteristics requires a multi-pronged approach, progressing from initial screening to in-depth kinetic and thermodynamic profiling. Each technique provides a unique and complementary piece of information. The overall strategy is to first identify high-affinity interactions and then to characterize the nature of these interactions in detail to guide further drug development efforts.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: In-depth Biophysical Characterization cluster_2 Phase 3: Data Synthesis & Lead Optimization Target_Selection Hypothesized Target Selection (e.g., Kinase Panel, GPCR Panel) Radioligand_Assay Radioligand Binding Assay (Competition Format) Target_Selection->Radioligand_Assay Screening IC50_Ki Determine IC50 and Ki Values Radioligand_Assay->IC50_Ki Data Output SPR Surface Plasmon Resonance (SPR) IC50_Ki->SPR Validate Hits & Characterize Kinetics ITC Isothermal Titration Calorimetry (ITC) IC50_Ki->ITC Validate Hits & Characterize Thermodynamics Kinetics Determine ka, kd, KD SPR->Kinetics Data Output Thermo Determine KD, ΔH, ΔS, n ITC->Thermo Data Output Data_Integration Integrate All Binding Data Kinetics->Data_Integration Thermo->Data_Integration SAR Structure-Activity Relationship (SAR) and Lead Optimization Data_Integration->SAR G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane Membrane Prep with Target Receptor Incubate Incubate to Equilibrium Membrane->Incubate Radioligand Radioligand ([L*]) Radioligand->Incubate Competitor Test Compound (3-methyl-1H-pyrrolo...ol) Competitor->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Specific Binding vs. [Competitor] Count->Plot Fit Non-linear Regression (Sigmoidal Curve) Plot->Fit Calculate Calculate Ki from IC50 (Cheng-Prusoff) Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Part 4: In-Depth Biophysical Characterization

While radioligand assays provide a robust measure of affinity (Ki), they do not reveal the kinetics or thermodynamics of the binding event. Techniques like SPR and ITC are essential for a deeper understanding of the molecular interaction, which is critical for lead optimization.

Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics

SPR is a label-free optical technology that monitors molecular interactions in real time. [13]It provides high-quality kinetic data, measuring both how quickly a compound binds to its target (the association rate, ka) and how quickly it comes off (the dissociation rate, kd). [14]

  • Principle: A protein target is immobilized on a gold-plated sensor chip. When an analyte (the test compound) in solution flows over the surface and binds to the protein, the accumulation of mass at the surface causes a change in the local refractive index, which is detected as a response signal. [14]The shape of the response curve over time (the sensorgram) allows for the direct calculation of kinetic rate constants. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

  • Experimental Workflow:

    • Target Immobilization: The purified target protein is covalently coupled to the sensor chip surface. The choice of coupling chemistry is critical to ensure the protein remains active.

    • Assay Execution: A solution containing 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is injected at several different concentrations across the sensor surface.

    • Data Collection: A sensorgram is generated for each concentration, showing the association phase (during injection) and the dissociation phase (during buffer flow).

    • Data Analysis: The sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to derive the ka and kd values.

  • Causality and Insights: A long dissociation rate (kd), or slow "off-rate," often correlates with longer duration of action in vivo and is a key parameter for optimization. Two compounds with the same affinity (KD) can have vastly different kinetic profiles, which has significant pharmacological implications. [15]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is considered the gold standard for directly measuring the thermodynamic properties of a binding interaction. [16][17]It is a label-free, in-solution technique that measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. [18]

  • Principle: A solution of the ligand (3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol) is titrated in small, precise injections into a sample cell containing the purified target protein. [19]The instrument measures the tiny temperature changes that occur with each injection.

  • Data Output and Interpretation:

    • Binding Affinity (KD): Determined from the steepness of the binding isotherm.

    • Stoichiometry (n): The molar ratio of ligand to protein in the complex (e.g., n=1 indicates a 1:1 binding event). [19] * Enthalpy (ΔH): The measure of heat change upon binding, reflecting the making and breaking of bonds. [18] * Entropy (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), reflecting changes in the system's disorder, often driven by hydrophobic interactions and conformational changes.

  • Causality and Insights: Understanding the thermodynamic drivers of binding is crucial for rational drug design. An interaction can be primarily enthalpy-driven (favorable bond formation) or entropy-driven (favorable release of water molecules from a hydrophobic binding pocket). Modifying a compound to improve enthalpic contributions can be a powerful lead optimization strategy. [17]

Part 5: Data Synthesis and Conclusion

The comprehensive characterization of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol requires the integration of data from orthogonal methods. The Ki from radioligand assays should be in close agreement with the KD values obtained from SPR and ITC. Discrepancies can point to assay-specific artifacts or complexities in the binding mechanism.

Table 2: Template for Summarizing Binding Affinity Data

Parameter Description Example Value Method
Ki Inhibition Constant 15 nM Radioligand Binding
KD Equilibrium Dissociation Constant 12 nM SPR
KD Equilibrium Dissociation Constant 18 nM ITC
ka (on-rate) Association Rate Constant 2.5 x 105 M-1s-1 SPR
kd (off-rate) Dissociation Rate Constant 3.0 x 10-3 s-1 SPR
ΔH Enthalpy of Binding -8.5 kcal/mol ITC
-TΔS Entropic Contribution -2.1 kcal/mol ITC

| n | Stoichiometry | 1.05 | ITC |

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Klebe, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 378–389.
  • Grosch, M., et al. (n.d.). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery.
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Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Introduction: Contextualizing the Toxicological Assessment of a Novel Pyrrolo[2,3-b]pyridine Derivative The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Toxicological Assessment of a Novel Pyrrolo[2,3-b]pyridine Derivative

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds designed as potent inhibitors of critical biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs)[1][2]. These targets are pivotal in angiogenesis and cell proliferation, making their inhibitors promising candidates for anticancer therapies[1]. The subject of this guide, 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, as a derivative of this pharmacologically active core, warrants a thorough in vitro toxicological evaluation to ascertain its safety profile early in the drug development pipeline. The presence of the pyrrolopyrimidine structure, which mimics naturally occurring purines, suggests a potential for broad biological activity and, consequently, off-target effects that could lead to toxicity[3].

This guide provides a comprehensive, technically-grounded framework for the in vitro toxicity screening of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. Moving beyond a mere checklist of assays, we delve into the causal logic behind the experimental design, advocating for a tiered, mechanism-driven approach. Our philosophy is one of self-validation, where each stage of testing informs the next, building a cohesive and predictive toxicological profile.

A Tiered Approach to In Vitro Toxicity Assessment

A rational and resource-efficient strategy for evaluating the toxic potential of a novel chemical entity involves a tiered approach. This begins with broad assessments of cytotoxicity to determine the concentration range for subsequent, more specific assays. Following this, a battery of tests for genotoxicity, hepatotoxicity, and cardiotoxicity should be conducted to investigate organ-specific liabilities.

G cluster_0 Tier 1: Foundational Toxicity Assessment cluster_1 Tier 2: Specific Organ System Toxicity Cytotoxicity Screening Cytotoxicity Screening Dose-Range Finding Dose-Range Finding Cytotoxicity Screening->Dose-Range Finding Determines concentration for subsequent assays Genotoxicity Assays Genotoxicity Assays Dose-Range Finding->Genotoxicity Assays Hepatotoxicity Assays Hepatotoxicity Assays Dose-Range Finding->Hepatotoxicity Assays Cardiotoxicity Assays Cardiotoxicity Assays Dose-Range Finding->Cardiotoxicity Assays

Caption: Tiered workflow for in vitro toxicity screening.

Part 1: Cytotoxicity Screening - Establishing a Foundational Toxicity Profile

The initial step in any toxicological assessment is to determine the concentration at which a compound elicits general cellular toxicity. In vitro cytotoxicity assays are fundamental for establishing a dose-response relationship and identifying the appropriate concentration range for more complex, mechanistic studies[4][5].

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which, in most viable cells, correlates with cell number[5][6]. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells[6].

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a panel of human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line relevant to the compound's intended therapeutic application) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224Data to be generated
48Data to be generated
72Data to be generated
HEK29324Data to be generated
48Data to be generated
72Data to be generated

Causality Behind Experimental Choices:

  • Multiple Cell Lines: Using a panel of cell lines, including both cancerous and non-cancerous types, helps to assess both potential therapeutic efficacy and general toxicity, providing an early indication of a therapeutic window[5].

  • Time-Dependent Assessment: Evaluating cytotoxicity at multiple time points (24, 48, and 72 hours) reveals the kinetics of the toxic effect, distinguishing between acute and delayed cellular responses[7].

Part 2: Genotoxicity Assessment - Investigating the Potential for DNA Damage

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to carcinogenesis and heritable genetic defects[8]. A standard in vitro genotoxicity battery includes an assessment of gene mutations in bacteria and chromosomal damage in mammalian cells[8][9].

Recommended Assays: Ames Test and In Vitro Micronucleus Assay

The Ames test , or bacterial reverse mutation assay, is a widely used method to detect gene mutations induced by a chemical compound[8][10]. The in vitro micronucleus assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells[10][11].

G cluster_0 Genotoxicity Testing Workflow Compound Compound Ames Test Ames Test Compound->Ames Test Exposure Micronucleus Assay Micronucleus Assay Compound->Micronucleus Assay Exposure Gene Mutation Gene Mutation Ames Test->Gene Mutation Detects Chromosomal Damage Chromosomal Damage Micronucleus Assay->Chromosomal Damage Detects

Caption: Core in vitro genotoxicity assays.

Experimental Protocol: Ames Test (OECD 471)

  • Bacterial Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic[12].

  • Exposure: Expose the bacterial strains to a range of concentrations of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol in a minimal agar medium lacking histidine (for S. typhimurium) or tryptophan (for E. coli).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes[11].

  • Treatment: Treat the cells with at least three concentrations of the test compound, both with and without S9 metabolic activation[12]. The highest concentration should induce some level of cytotoxicity.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easier to score.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity[11].

Part 3: Hepatotoxicity Screening - Assessing the Potential for Drug-Induced Liver Injury (DILI)

The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI)[13]. In vitro hepatotoxicity assays are crucial for identifying compounds that may pose a risk of DILI[13][14].

Recommended Assay: High-Content Analysis in Primary Human Hepatocytes

Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic and transporter functions of the in vivo liver[15]. High-content analysis (HCA) allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive picture of hepatotoxicity.

Experimental Protocol: High-Content Analysis for Hepatotoxicity

  • Cell Culture: Culture primary human hepatocytes in a 3D spheroid model to maintain long-term viability and liver-specific functions[14].

  • Compound Treatment: Expose the hepatocyte spheroids to a range of concentrations of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol for 24 and 48 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to simultaneously assess:

    • Cell Viability: Using a live/dead cell stain.

    • Mitochondrial Membrane Potential: Using a potentiometric dye like TMRM.

    • Reactive Oxygen Species (ROS) Production: Using a dye like CellROX Green.

    • Apoptosis: Using a marker for caspase activation.

  • Imaging and Analysis: Acquire images using a high-content imaging system and analyze the fluorescence intensity of each marker on a per-cell basis.

Parameter24-hour Exposure48-hour Exposure
Cell Viability (% of control)Data to be generatedData to be generated
Mitochondrial Membrane Potential (% of control)Data to be generatedData to be generated
ROS Production (Fold change)Data to be generatedData to be generated
Apoptosis (% positive cells)Data to be generatedData to be generated

Causality Behind Experimental Choices:

  • 3D Spheroid Model: 3D cultures of primary hepatocytes more closely mimic the in vivo liver microenvironment, providing more physiologically relevant data compared to 2D monolayers[14][16].

  • Multiplexed Endpoints: HCA provides a mechanistic fingerprint of toxicity. For example, a decrease in mitochondrial membrane potential coupled with an increase in ROS suggests mitochondrial dysfunction as a key initiating event[14].

Part 4: Cardiotoxicity Screening - Evaluating the Risk of Cardiac Adverse Events

Cardiotoxicity is a major reason for the withdrawal of drugs from the market[17][18]. A key initiating event in drug-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes[19][20].

Recommended Assay: hERG Inhibition Assay using Automated Patch-Clamp

Automated patch-clamp electrophysiology is a high-throughput method for directly measuring the effect of a compound on the hERG channel current in a cell-based system[19].

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel[19].

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to establish a whole-cell recording configuration.

  • Compound Application: Apply a range of concentrations of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol to the cells while monitoring the hERG tail current.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC₅₀ value.

G cluster_0 hERG Inhibition Workflow hERG-expressing cells hERG-expressing cells Automated Patch-Clamp Automated Patch-Clamp hERG-expressing cells->Automated Patch-Clamp Loaded into hERG Current Measurement hERG Current Measurement Automated Patch-Clamp->hERG Current Measurement Measures IC50 Determination IC50 Determination hERG Current Measurement->IC50 Determination Data for

Caption: Automated patch-clamp workflow for hERG assay.

Interpreting the Results: An IC₅₀ value for hERG inhibition below 10 µM is often considered a potential concern. However, this must be interpreted in the context of the compound's expected therapeutic plasma concentration. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative suggests a more integrated approach, evaluating the effects on multiple cardiac ion channels to better predict proarrhythmic risk[17].

Conclusion: Synthesizing a Predictive In Vitro Toxicological Profile

This technical guide outlines a robust, multi-tiered strategy for the in vitro toxicity screening of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, a comprehensive safety profile can be constructed. The emphasis on mechanistic understanding, through the use of high-content and functional assays, allows for a more informed risk assessment. The data generated from this in vitro panel will be invaluable for guiding lead optimization, selecting candidates for further in vivo testing, and ultimately, developing safer and more effective therapeutics.

References

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Soltaninejad, K., & Abdollahi, M. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Archives of Toxicology, 96(7), 1847–1873. [Link]

  • Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27–73. [Link]

  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing. Retrieved from [Link]

  • Emulate, Inc. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Gómez-Lechón, M. J., & Donato, M. T. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Metabolites, 13(2), 241. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Kim, J. E., Lee, S. K., & Kim, H. S. (2015). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 6(4), 269–274. [Link]

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  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Reynolds Science. (n.d.). Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. Retrieved from [Link]

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  • Takeda, Y., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Pharmacological Sciences, 138(3), 169–176. [Link]

  • Yasuda, K., et al. (2010). On-chip pre-clinical cardiac toxicity: testing compounds beyond hERG and QT using hES. Lab on a Chip, 10(16), 2166–2173. [Link]

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  • NextSDS. (n.d.). 3-methyl-1H-pyrrolo[3,2-b]pyridine — Chemical Substance Information. Retrieved from [Link]

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Foundational

discovery and early-stage research of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Research of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery and early-stage research landscape surrounding the 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol core. While specific research on this exact molecule is nascent, this document synthesizes the extensive knowledge base of its parent scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), to offer a predictive and technically grounded framework for its investigation. We will explore the strategic importance of the 7-azaindole nucleus in medicinal chemistry, detail established and innovative synthetic routes, and outline a logical progression for early-stage biological evaluation, with a particular focus on its potential as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a "privileged structure" in modern medicinal chemistry.[1] Its significance stems from its role as a bioisostere of both indole and the purine system, allowing it to mimic the interactions of these crucial biological motifs.[1][2] The strategic placement of a nitrogen atom in the six-membered ring enhances solubility, modulates physicochemical properties, and can lead to improved bioavailability compared to its indole counterpart.[3]

This unique architecture has been particularly fruitful in the development of kinase inhibitors, where the two nitrogen atoms of the 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase, mimicking the binding of the adenine fragment of ATP.[1][2] This has led to the successful development of marketed cancer drugs such as the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both of which feature the 7-azaindole core and were discovered through fragment-based drug discovery (FBDD).[1]

The subject of this guide, 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, incorporates this privileged scaffold with specific substitutions at the 3 and 5 positions. These positions are known to be critical for modulating biological activity and selectivity.[4] The methyl group at the C3 position and the hydroxyl group at the C5 position offer vectors for further chemical modification and can significantly influence the molecule's interaction with biological targets.

Synthetic Strategies for the 7-Azaindole Core and its Derivatives

The synthesis of functionalized 7-azaindoles is a well-explored area of organic chemistry, with numerous methods available to construct the core and introduce desired substituents. Advances in metal-catalyzed cross-coupling and C-H bond functionalization have greatly expanded the synthetic toolbox.[5]

Established Synthetic Routes

A variety of synthetic methodologies have been developed for the construction of the 7-azaindole ring system. One-pot, three-component reactions offer an efficient route to this framework. For instance, the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene compounds can produce a diverse range of 7-azaindole derivatives.[6] Another innovative one-pot method involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes, where the choice of an alkali-amide base can selectively yield either 7-azaindoles or their reduced 7-azaindoline counterparts.[3]

A Plausible Synthetic Pathway for 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a Substituted 2-amino-3-methylpyridine. This can be achieved through various established methods for pyridine functionalization.

Step 2: Introduction of the Pyrrole Ring. A common strategy is the Bartoli indole synthesis or a related palladium-catalyzed cyclization.

Step 3: Functionalization at the 5-position. This would likely involve a late-stage oxidation or a directed C-H activation/functionalization protocol to introduce the hydroxyl group.

Below is a diagram illustrating a generalized workflow for the synthesis and initial evaluation of novel 7-azaindole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Early-Stage Biological Screening cluster_hit_to_lead Hit-to-Lead Optimization Precursor Substituted Pyridine Precursor Core_Formation 7-Azaindole Core Formation (e.g., Cross-Coupling) Precursor->Core_Formation Functionalization Late-Stage Functionalization (e.g., C-H Activation) Core_Formation->Functionalization Purification Purification & Characterization (HPLC, NMR, MS) Functionalization->Purification Primary_Assay Primary Target-Based Assay (e.g., Kinase Inhibition) Purification->Primary_Assay Test Compound Cell-Based_Assay Cell-Based Proliferation/ Viability Assay Primary_Assay->Cell-Based_Assay Selectivity_Panel Kinase Selectivity Profiling Cell-Based_Assay->Selectivity_Panel ADME_Tox Preliminary ADME/Tox (Solubility, Permeability, Cytotoxicity) Selectivity_Panel->ADME_Tox SAR_Studies Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization G Compound 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Biochemical_Assay Biochemical Kinase Assay (e.g., IC50 determination) Compound->Biochemical_Assay Cell_Proliferation Cancer Cell Line Proliferation Assay (GI50) Biochemical_Assay->Cell_Proliferation Selectivity Kinase Selectivity Profiling Cell_Proliferation->Selectivity Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pathway modulation) Selectivity->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Mechanism_of_Action->In_Vivo_Studies

Caption: Logical progression for the early-stage biological evaluation of a novel 7-azaindole derivative.

Conclusion and Future Directions

The 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol molecule represents a promising starting point for a drug discovery program. Its foundation on the privileged 7-azaindole scaffold, coupled with functional groups at key positions for modulating biological activity, makes it an attractive candidate for targeting a range of therapeutic targets, particularly protein kinases. The synthetic and screening strategies outlined in this guide provide a robust framework for its initial investigation. Future work should focus on a comprehensive biological evaluation against a diverse panel of kinases, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties based on the initial screening results.

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  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. Retrieved from [Link]

  • NIH. (n.d.). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Formulation Strategies for 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol Drug Delivery

Abstract The therapeutic potential of novel heterocyclic compounds, such as 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, is often hindered by poor aqueous solubility, which poses significant challenges to achieving adequate o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of novel heterocyclic compounds, such as 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, is often hindered by poor aqueous solubility, which poses significant challenges to achieving adequate oral bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic approaches to formulate this compound and other poorly soluble pyrrolopyridine derivatives. We detail critical pre-formulation assessment protocols to establish a baseline of physicochemical properties. Subsequently, we present in-depth formulation strategies, including amorphous solid dispersions, lipid-based systems, and nanoparticle technologies. Each strategy is accompanied by an explanation of its underlying mechanism and detailed, adaptable laboratory protocols for preparation and characterization. The aim is to provide a robust framework for the rational design and development of effective drug delivery systems for this important class of molecules.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties, potentially enhancing metabolic stability and aqueous solubility compared to the parent indole.[1] However, many kinase inhibitors derived from this scaffold are characterized by high lipophilicity and low intrinsic solubility, leading to impaired and variable oral bioavailability.[3][4][5]

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a representative member of this class. Its rigid, planar structure and potential for strong intermolecular hydrogen bonding in the solid state suggest that it likely exhibits poor aqueous solubility, a significant hurdle for conventional formulation approaches.[6] Overcoming this challenge is paramount to translating its potential biological activity into clinical efficacy.

This guide uses 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol as a model compound to present a series of formulation techniques designed to enhance the solubility, dissolution rate, and ultimately, the bioavailability of poorly soluble drugs. The strategies discussed are broadly applicable to other challenging heterocyclic active pharmaceutical ingredients (APIs).

Pre-formulation Assessment: The Foundation for Rational Formulation Design

Before selecting a formulation strategy, a thorough physicochemical characterization of the API is essential. This data-driven approach allows for the selection of the most promising and efficient development pathway.

Protocol 2.1: Physicochemical Characterization of a Poorly Soluble API

Objective: To determine the fundamental physicochemical properties of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol to guide formulation development.

Materials:

  • 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

  • Purified water, 0.1 N HCl, Phosphate buffer (pH 6.8)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF/FeSSIF)[7]

  • 1-Octanol

  • Potassium chloride (for ionic strength adjustment)

  • Calibrated pH meter, analytical balance, HPLC system, UV-Vis spectrophotometer, Differential Scanning Calorimeter (DSC), X-Ray Powder Diffractometer (XRPD), Thermogravimetric Analyzer (TGA).

Methodology:

  • Aqueous and pH-Dependent Solubility:

    • Add an excess amount of the API to sealed vials containing known volumes of different media (water, 0.1 N HCl, pH 6.8 buffer, SGF, FaSSIF).[6]

    • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples (e.g., using a 0.22 µm PVDF filter) and analyze the filtrate for drug concentration using a validated HPLC-UV method.

  • pKa Determination:

    • Use potentiometric titration or UV-pH spectrophotometry to determine the acid dissociation constant(s). This is crucial for predicting solubility changes in the gastrointestinal tract.

  • Lipophilicity (LogP/LogD):

    • Perform the shake-flask method using n-octanol and a buffered aqueous phase at a relevant pH (e.g., 7.4).

    • Determine the concentration of the API in both phases by HPLC to calculate the partition (LogP) or distribution (LogD) coefficient.

  • Solid-State Characterization:

    • DSC: Determine the melting point and enthalpy of fusion to assess crystallinity and purity.[8]

    • XRPD: Obtain the diffraction pattern to identify the crystalline form and check for polymorphism.[8]

    • TGA: Evaluate thermal stability and identify potential solvates or hydrates.[9]

  • Chemical Stability:

    • Conduct forced degradation studies by exposing the API to stress conditions (e.g., acidic, basic, oxidative, photolytic) to identify degradation pathways and develop stability-indicating analytical methods.

Data Presentation:

All collected data should be summarized for easy reference.

PropertyMethodResultImplications for Formulation
Aqueous Solubility (pH 7.4) Shake-Flaske.g., <0.01 mg/mLHigh potential for dissolution-limited absorption.
Solubility in 0.1 N HCl Shake-Flaske.g., 0.5 mg/mLSuggests it's a weak base; solubility may be higher in the stomach.
pKa Potentiometric Titratione.g., 4.5Confirms weak base nature; precipitation likely in the small intestine.
LogP Shake-Flaske.g., 3.8Lipophilic nature; suitable for lipid-based formulations.
Melting Point (Tm) DSCe.g., >200°CHigh crystal lattice energy; may be challenging for melt-based methods.
Crystallinity XRPDCrystallineAmorphous conversion is a viable strategy.

Formulation Strategies for Enhancing Bioavailability

Based on the pre-formulation data, which will likely indicate that 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a poorly soluble, crystalline compound, several advanced formulation strategies can be employed.

G Start Start: Poorly Soluble API (e.g., 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol) Thermo Is the API thermally stable? Start->Thermo Solvent Common solvent for API and polymer? Thermo->Solvent No HME Hot-Melt Extrusion (HME) Thermo->HME Yes LipidSol Is the API lipophilic (LogP > 2)? Solvent->LipidSol No SolventEvap Solvent Evaporation (Spray Drying) Solvent->SolventEvap Yes LipidBased Lipid-Based Systems (SEDDS, Liposomes) LipidSol->LipidBased Yes Nanosuspension Nanosuspension LipidSol->Nanosuspension No

Caption: Decision tree for formulation strategy selection.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanism: ASDs involve dispersing the API in a polymeric carrier at a molecular level.[10] This converts the drug to a high-energy amorphous state, bypassing the crystal lattice energy required for dissolution and leading to enhanced aqueous solubility and dissolution rates.[11][12][13] The polymer stabilizes the amorphous drug, preventing recrystallization.[12] Strong drug-polymer interactions, such as hydrogen bonding, are crucial for stability.[14][15]

Polymer Selection: The choice of polymer is critical. Key factors include drug-polymer miscibility, the polymer's glass transition temperature (Tg), and its functional groups.[16][17] For a compound like 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, with hydrogen bond donor (-OH, -NH) and acceptor (=N-) sites, polymers with complementary functionalities (e.g., carbonyl groups) are preferred.

PolymerKey FeaturesRelevant for Pyrrolopyridines
PVP K30 High Tg, good solubilizer, hydrogen bond acceptor.Good potential for H-bonding with -OH/-NH groups.
Copovidone (PVP/VA) Lower Tg than PVP, good film former.Similar to PVP, offers good miscibility.
HPMC-AS pH-dependent solubility, can maintain supersaturation in the intestine.Excellent for targeted release past the stomach.
Soluplus® Amphiphilic nature, acts as a solubilizer.Can form micelles, enhancing solubility.
Protocol 3.1.1: Preparation of ASDs by Solvent Evaporation (Spray Drying)

Objective: To prepare an amorphous solid dispersion to enhance the dissolution of the API.

Materials & Equipment:

  • 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

  • Polymer (e.g., Copovidone) at various drug:polymer ratios (e.g., 1:1, 1:3, 1:5 w/w)

  • Volatile solvent (e.g., methanol, acetone) that dissolves both API and polymer

  • Spray dryer, magnetic stirrer, analytical balance.

Methodology:

  • Completely dissolve the API and polymer in the selected solvent to form a clear solution.

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) based on the solvent and polymer properties.

  • Spray the solution into the drying chamber. The solvent rapidly evaporates, "trapping" the API in an amorphous dispersion within the polymer particles.

  • Collect the resulting dry powder from the cyclone.

  • Characterization: Analyze the powder using DSC to confirm a single Tg (indicating a miscible system) and XRPD to verify the absence of crystallinity.[8][12]

Strategy 2: Lipid-Based Formulations (LBFs)

Mechanism: For lipophilic compounds (high LogP), LBFs improve oral absorption by presenting the drug in a solubilized state, bypassing the dissolution step.[18] Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) consist of oils, surfactants, and cosolvents, which spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., gastrointestinal fluids). This increases the surface area for absorption and can leverage lipid absorption pathways.

Protocol 3.2.1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate the API in a lipid-based system that forms a microemulsion in the GI tract.

Materials & Equipment:

  • API, Oil (e.g., Capryol™ 90), Surfactant (e.g., Kolliphor® EL), Cosolvent (e.g., Transcutol® HP)

  • Vortex mixer, heated magnetic stirrer, particle size analyzer.

Methodology:

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and cosolvents to select suitable excipients.

  • Ternary Phase Diagram Construction: Systematically mix the selected oil, surfactant, and cosolvent at various ratios. For each combination, add a small amount of water and observe the emulsification behavior to identify the optimal self-emulsifying region.

  • Formulation Preparation: Select a ratio from the optimal region. Dissolve the API in the oil/cosolvent mixture, gently heating if necessary. Add the surfactant and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Emulsification Study: Dilute a sample of the SEDDS formulation in water (e.g., 1:100) and observe the time to emulsify and the appearance (clarity) of the resulting emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using Dynamic Light Scattering (DLS). A size <200 nm is typically desired.

Strategy 3: Nanoparticle Formulations

Mechanism: Reducing the particle size of the drug to the nanometer range (<1000 nm) significantly increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a much faster dissolution rate.[19] Polymeric nanoparticles can further provide controlled release and protect the drug from degradation.[20]

G cluster_0 Preparation cluster_1 Purification & Collection cluster_2 Characterization prep_api API + Polymer (e.g., PLGA) prep_solution API/Polymer Solution prep_api->prep_solution prep_solvent Organic Solvent (e.g., Dichloromethane) prep_solvent->prep_solution prep_emulsify High-Shear Homogenization prep_solution->prep_emulsify prep_aq Aqueous Phase + Surfactant (e.g., PVA) prep_aq->prep_emulsify prep_evap Solvent Evaporation prep_emulsify->prep_evap pur_centrifuge Centrifugation prep_evap->pur_centrifuge pur_wash Washing pur_centrifuge->pur_wash pur_lyo Lyophilization pur_wash->pur_lyo char_size Size & Zeta Potential (DLS) pur_lyo->char_size char_ee Encapsulation Efficiency (HPLC) pur_lyo->char_ee char_morph Morphology (SEM/TEM) pur_lyo->char_morph char_release In Vitro Release pur_lyo->char_release

Sources

Application

Application Notes and Protocols for Characterizing 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol in Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of 7-Azaindole Scaffolds The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 7-Azaindole Scaffolds

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, most notably as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4][5] 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a member of this promising class of compounds. These application notes provide a comprehensive guide for researchers to investigate its cellular activity, elucidate its mechanism of action, and identify its potential therapeutic targets using a suite of robust cell-based assays.

The strategic approach outlined herein is designed to be a self-validating system, progressing from broad phenotypic screening to specific, target-oriented mechanistic studies. This workflow enables a thorough characterization of novel 7-azaindole derivatives like 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.

Part 1: Initial Assessment of Bioactivity - Cell Viability and Cytotoxicity

The foundational step in characterizing any new compound is to assess its impact on cell viability and proliferation. This provides a broad understanding of its potency and the concentration range for subsequent, more detailed assays. A variety of cell lines should be selected, ideally encompassing different cancer types known to be driven by kinase signaling pathways that are common targets of 7-azaindole derivatives, such as non-small cell lung cancer, breast cancer, and colorectal cancer.[6]

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.

Parameter Description
Cell Lines A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), HCT116 (Colorectal Carcinoma)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.01 µM to 100 µM (serial dilution)
Incubation Time 72 hours
Readout Absorbance at 570 nm

Part 2: Target Engagement and Pathway Modulation

Once the cytotoxic potential of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is established, the next critical step is to investigate its on-target activity. Given that the 7-azaindole scaffold is a known kinase inhibitor, a logical approach is to assess the phosphorylation status of key signaling proteins within relevant pathways.[1][8]

Visualizing a Potential Signaling Pathway: The PI3K/Akt/mTOR Axis

Many 7-azaindole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[1][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription fourEBP1->Transcription Relieves Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Protocol 2: Western Blot Analysis of Phospho-Proteins

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.[9] This allows for a direct assessment of whether 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol inhibits a particular kinase in a cellular context.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and its phosphorylated form.

Materials:

  • Cell line with known activation of the target pathway (e.g., a cell line with a PIK3CA mutation for PI3K pathway analysis)

  • 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, unphosphorylated form of the target protein or a housekeeping protein (e.g., GAPDH).

Target Protein Phosphorylation Site Upstream Kinase Cell Line Example
AktSer473mTORC2/PDK1BT-474 (PIK3CA mutant)
S6 Ribosomal ProteinSer235/236S6KA549
ERK1/2Thr202/Tyr204MEK1/2HCT116 (KRAS mutant)

Part 3: Elucidating the Mechanism of Action - Advanced Cellular Assays

To further refine the understanding of the compound's mechanism, more sophisticated assays can be employed. These can confirm direct target engagement and explore downstream functional consequences.

Experimental Workflow for Kinase Inhibitor Characterization

experimental_workflow start Novel Compound: 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol viability Cell Viability Screening (e.g., MTT Assay) start->viability phospho Phospho-Protein Analysis (e.g., Western Blot) viability->phospho Identify Potency & Sensitive Cell Lines kinase_activity Cellular Kinase Activity Assay (e.g., ADP-Glo) phospho->kinase_activity Confirm On-Target Effect reporter Reporter Gene Assay kinase_activity->reporter Quantify Pathway Inhibition phenotypic Phenotypic Assays (e.g., Migration, Apoptosis) reporter->phenotypic Assess Functional Outcomes end Mechanism of Action Elucidated phenotypic->end

Caption: A streamlined workflow for characterizing a novel kinase inhibitor.

Protocol 3: Cellular Kinase Activity Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10] This provides a quantitative measure of kinase activity in a cellular context.

Principle: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used to generate a luminescent signal. The amount of light produced is proportional to the kinase activity.

Materials:

  • Cell line of interest

  • 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare cell lysates from cells treated with a dilution series of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.

  • In a white-walled multi-well plate, add the cell lysate containing the kinase of interest and the specific substrate for that kinase.

  • Initiate the kinase reaction by adding ATP.

  • After a defined incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase Target Substrate Cell Line Example
PI3KPurified PIP2U87-MG
FGFR1Poly(Glu, Tyr) peptideNCI-H1581
c-MetRecombinant GAB1MKN-45

Part 4: Conclusion and Future Directions

The protocols and strategies outlined in these application notes provide a robust framework for the initial characterization of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can effectively determine the compound's potency, identify its cellular targets, and elucidate its mechanism of action. The data generated will be crucial for guiding further preclinical development and for positioning this promising 7-azaindole derivative as a potential therapeutic agent.

Future studies could involve broader kinase profiling to assess selectivity, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and pharmacodynamic analyses.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 22(11), 1993. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 17(4), 1567-1577. Retrieved from [Link]

  • Sun, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry, 14(8), 1521-1531. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. Retrieved from [Link]

  • Lazzari, V., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 14(4), 429-437. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • AstraZeneca. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Medicinal Chemistry Letters, 12(11), 1759-1766. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Svar Life Science. (n.d.). Determination of neutralizing antibodies against VEGF inhibitors using iLite™ VEGF Assay Ready Cells. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 565-585. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4479-4493. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • De Lombaerde, S., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 4-50. Retrieved from [Link]

  • F. Hoffmann-La Roche Ltd. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 1137-1150. Retrieved from [Link]

  • Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Retrieved from [Link]

  • Wang, Y., et al. (2023). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1H-PYRROLO[2,3-B]PYRIDIN-5-OL | CAS 98549-88-3. Retrieved from [Link]

  • National Taiwan University. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4586-4604. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Welcome to the Application Scientist Support Portal. Purifying highly functionalized azaindoles like 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol requires a deep understanding of their physicochemical properties.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Purifying highly functionalized azaindoles like 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol requires a deep understanding of their physicochemical properties. This compound is amphoteric, highly polar, and prone to oxidation. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation.

Diagnostic Purification Workflow

Purification Start Crude 3-methyl-1H-pyrrolo [2,3-b]pyridin-5-ol Decision Scale > 1g? Start->Decision Load Solid Loading (Celite) Avoids solubility issues Decision->Load Yes LiquidLoad Liquid Loading (DMSO/MeOH) Decision->LiquidLoad No Flash RP-Flash Chromatography (C18, 0.1% FA) QC LC-MS Validation Check for +16 Da (Oxidation) Flash->QC Prep Prep-HPLC (C18, 0.1% FA) Prep->QC Load->Flash LiquidLoad->Prep QC->Flash Fail Pure Lyophilization (Pure Compound) QC->Pure Pass

Decision matrix for the isolation of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.

Troubleshooting & FAQs

Q: Why does my compound streak severely on normal-phase silica gel, even with polar solvent mixtures like DCM/MeOH? A: Causality: The 7-azaindole core is amphoteric. The pyridine nitrogen (N7) has a basic pKa of approximately 4.5, while the pyrrole N1-H is weakly acidic (pKa ~13) . When loaded onto bare silica, the basic N7 strongly interacts with acidic silanol groups, causing severe peak broadening and tailing. Additionally, the C5-hydroxyl acts as a strong hydrogen-bond donor. Solution: Transition to Reverse-Phase (RP-C18) chromatography. If normal-phase is strictly required, you must mask the silanol interactions by adding a basic modifier (e.g., 1% Triethylamine or 0.1% NH₄OH) to your mobile phase to outcompete the azaindole for silanol binding sites.

Q: I am observing a +16 Da mass shift in my purified fractions during LC-MS analysis. What is happening? A: Causality: The electron-rich nature of the 5-hydroxy-7-azaindole system makes it highly susceptible to auto-oxidation , often forming N-oxides at the pyridine nitrogen or quinone-imine-like degradation products during prolonged exposure to air, light, and heat. Solution: Minimize exposure to atmospheric oxygen. Evaporate fractions under reduced pressure at temperatures strictly below 30°C. For optimal recovery, bypass rotary evaporation entirely and lyophilize (freeze-dry) the aqueous reverse-phase fractions directly.

Q: The compound is practically insoluble in hexane and dichloromethane. How can I effectively load it onto a flash column? A: Causality: The extensive intermolecular hydrogen bonding network (N1-H to N7, or O5-H to N7) creates a high lattice energy, drastically reducing solubility in non-polar and moderately polar aprotic solvents . Solution: Utilize solid loading (dry-loading). Dissolve the crude mixture in a volatile polar solvent (e.g., Methanol or THF), add a solid support (Celite 545 or deactivated silica), and evaporate to a free-flowing powder before loading onto the column cartridge.

Quantitative Data: Mobile Phase Optimization

Chromatography TypeSolvent SystemModifierRetention/Elution BehaviorRecommendation Level
Reverse-Phase (C18) Water / Acetonitrile0.1% Formic Acid (FA)Sharp peaks; N7 is fully protonated, preventing zwitterionic tailing. Elutes at ~25-35% MeCN.Optimal (Highly Recommended)
Reverse-Phase (C18) Water / Methanol0.05% TFAExcellent resolution, but TFA may cause ion suppression in LC-MS and requires extensive drying.Good (Alternative)
Normal-Phase (Silica) DCM / Methanol1% Triethylamine (TEA)Moderate tailing; TEA masks silanol groups but complicates solvent removal and downstream NMR analysis.Poor (Use only if necessary)
Normal-Phase (Silica) Hexane / Ethyl AcetateNoneSevere streaking; compound often irreversibly binds to the column head.Not Recommended

Self-Validating Experimental Protocols

Protocol: Reverse-Phase C18 Purification of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol This protocol utilizes a self-validating feedback loop to ensure compound integrity before final isolation.

Step 1: Sample Preparation & Solid Loading

  • Dissolve the crude mixture (e.g., 500 mg) in 5 mL of Methanol or THF.

  • Add 1.5 g of Celite 545 (or C18-functionalized silica) to the solution.

  • Evaporate the solvent slowly under reduced pressure (water bath < 30°C) until a dry, free-flowing powder is obtained.

Step 2: Column Equilibration

  • Attach a C18 flash cartridge (e.g., 30 g) to the automated flash chromatography system.

  • Equilibrate the column with 5 column volumes (CV) of 5% Acetonitrile in Water containing 0.1% Formic Acid. Validation Checkpoint: Collect 1 mL of the column effluent and verify the pH is ~2.7. This ensures the column is properly conditioned to protonate the N7 position.

Step 3: Elution Gradient

  • Load the solid sample cartridge.

  • Run a gradient from 5% to 50% Acetonitrile (with 0.1% FA) over 20 CVs at a flow rate of 30 mL/min.

  • Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes between 25% and 35% Acetonitrile.

Step 4: LC-MS Validation & Pooling

  • Before pooling the UV-active fractions, analyze aliquots from the leading edge, apex, and tailing edge of the peak via LC-MS. Validation Checkpoint: Confirm the presence of the target mass ([M+H]⁺ = 149.1 m/z). If a peak at 165.1 m/z is detected (>2% relative abundance), oxidation has occurred. Discard or segregate these fractions immediately.

  • Pool only the fractions showing >95% purity.

Step 5: Isolation

  • Transfer the pooled aqueous/acetonitrile fractions to a lyophilization flask.

  • Freeze the solution in a dry ice/acetone bath and lyophilize for 24-48 hours.

  • Purge the final vial with Argon gas and store at -20°C to prevent degradation.

References

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications (Journal of Physical Chemistry B) URL:[Link]

  • Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept Source: National Institutes of Health (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis of Biophysical Techniques for 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

For researchers, scientists, and drug development professionals, the validation of target engagement is a critical milestone in the journey of a small molecule from a promising hit to a viable drug candidate. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the validation of target engagement is a critical milestone in the journey of a small molecule from a promising hit to a viable drug candidate. This guide provides an in-depth, technical comparison of leading biophysical methods for validating the interaction of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, a novel kinase inhibitor, with its putative target, Focal Adhesion Kinase (FAK). We will move beyond a simple listing of techniques to a nuanced discussion of the causality behind experimental choices, ensuring a self-validating system for robust and reliable data generation.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing activity against a range of kinases, including Focal Adhesion Kinase (FAK).[1][2] FAK, a non-receptor tyrosine kinase, is a compelling oncology target due to its overexpression in numerous solid tumors and its central role in cell adhesion, migration, and proliferation.[1][2][3] This guide will use the interaction between a hypothetical analog of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol and FAK as a case study to compare and contrast four powerful techniques for target engagement validation: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

The Central Challenge: Quantifying Molecular Recognition

At its core, validating target engagement is about quantifying the binding of a ligand (our small molecule inhibitor) to its target protein. This involves determining the kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD) of the interaction. A thorough understanding of these parameters is crucial for structure-activity relationship (SAR) studies and lead optimization.

Surface Plasmon Resonance (SPR): The Gold Standard in Real-Time Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon molecular binding.[4][5][6] It provides high-quality kinetic data, making it a cornerstone of many drug discovery campaigns.[4][7]

The Rationale Behind the SPR Experiment

An SPR experiment is designed to monitor the binding of an analyte (the small molecule inhibitor) flowing over a ligand (the immobilized FAK protein) in real-time.[5] The resulting sensorgram provides a wealth of information about the interaction.

cluster_0 SPR Experimental Workflow A Ligand Immobilization (FAK on Sensor Chip) B Analyte Injection (Inhibitor Solution) A->B Flow C Association Phase B->C Binding D Steady-State C->D Equilibrium G Data Analysis (ka, kd, KD) C->G E Dissociation Phase D->E Buffer Flow D->G F Regeneration E->F Removal of Analyte E->G F->A Surface Ready for Next Cycle

Caption: A schematic overview of the Surface Plasmon Resonance (SPR) experimental workflow.

Detailed SPR Protocol for FAK-Inhibitor Interaction

1. Sensor Chip Selection and Preparation:

  • Chip Choice: A Series S Sensor Chip CM5 is a versatile first choice for covalent amine coupling of the FAK protein.[4][8] Its carboxymethylated dextran matrix provides a hydrophilic environment that helps maintain protein activity.

  • Surface Activation: Activate the carboxymethyl groups on the sensor surface using a freshly prepared 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[9]

  • Ligand Immobilization: Inject a solution of purified FAK protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The goal is to achieve an immobilization level that will yield a maximum analyte response (Rmax) of approximately 50-100 Response Units (RU) to minimize mass transport effects.[9]

  • Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.[9]

2. Analyte Preparation and Interaction Analysis:

  • Sample Preparation: Prepare a dilution series of the 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol analog in running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1 to 10 times the expected KD.

  • Binding Measurement: Inject the analyte solutions over the immobilized FAK surface at a constant flow rate (e.g., 30 µL/min).[9] Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).[5]

  • Regeneration: Between each analyte injection, regenerate the sensor surface to remove all bound analyte. This is typically achieved by a short pulse of a harsh solution (e.g., low pH glycine or high salt). The regeneration conditions must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized ligand.[10]

3. Data Analysis:

  • Reference Subtraction: Subtract the signal from a reference flow cell (activated and deactivated without protein) to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Modeling: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5][11]

Comparative Analysis: SPR and its Alternatives

While SPR is a powerful technique, it is not without its limitations. The need for protein immobilization can sometimes lead to loss of activity, and mass transport can be a concern for high-affinity interactions.[12] Therefore, it is crucial to consider alternative and complementary techniques.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Refractive index change at a metal surfaceInterference pattern of light reflected from a biosensor tipHeat change upon bindingMovement of fluorescent molecules in a temperature gradient
Labeling Label-freeLabel-freeLabel-freeRequires fluorescent labeling of one partner
Immobilization Required for one partnerRequired for one partnerNot requiredNot required
Throughput Medium to HighHighLowMedium to High
Sample Consumption LowLowHighVery Low
Kinetic Data (ka, kd) Yes (high quality)Yes (can be less precise than SPR)No (can be inferred in some cases)No
Thermodynamic Data (ΔH, ΔS) NoNoYes (direct measurement)No
Affinity Range (KD) pM to mMnM to mMnM to µMpM to mM
Key Advantage High-quality kinetic dataHigh throughput, crude sample compatibilityGold standard for thermodynamics, no immobilizationLow sample consumption, in-solution measurement
Key Disadvantage Immobilization can affect protein activityLower sensitivity for small moleculesLow throughput, high sample consumptionRequires labeling, potential for artifacts
Bio-Layer Interferometry (BLI): A High-Throughput Alternative

BLI is an optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[9][13] Similar to SPR, one molecule is immobilized on the biosensor, and its interaction with a binding partner in solution is monitored in real-time.

Key Differences and Advantages over SPR:

  • Fluidics-Free System: BLI instruments use a "dip-and-read" format, where the biosensor is moved between wells of a microplate.[13] This eliminates the need for a complex microfluidic system, making the instrument easier to operate and maintain.

  • Crude Sample Compatibility: The lack of microfluidics makes BLI more tolerant of crude samples, such as cell lysates or supernatants.[14]

  • Higher Throughput: The ability to read multiple sensors simultaneously in a microplate format gives BLI a significant throughput advantage over many SPR systems.[15]

BLI Experimental Protocol for FAK-Inhibitor Interaction:

  • Sensor Selection and Loading: Use Streptavidin (SA) biosensors to capture biotinylated FAK.[16] This provides a robust and oriented immobilization strategy.

  • Baseline: Establish a stable baseline by dipping the FAK-loaded sensors into running buffer.

  • Association: Move the sensors to wells containing the 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol analog at various concentrations.

  • Dissociation: Transfer the sensors back to the baseline buffer wells to monitor dissociation.

  • Data Analysis: Similar to SPR, fit the association and dissociation curves to a suitable binding model to determine kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event.[17][18] It is a true in-solution technique that does not require immobilization or labeling of the binding partners.

The Power of Thermodynamics: ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), in addition to the binding affinity (KD) and stoichiometry (n).[19] This information can be invaluable for understanding the driving forces of binding and for lead optimization.

cluster_1 ITC Experimental Principle A Ligand in Syringe (Inhibitor) C Titration A->C B Macromolecule in Cell (FAK) B->C D Heat Change Measurement C->D Binding Event E Binding Isotherm D->E Integration of Heat Pulses F Thermodynamic Parameters (KD, ΔH, ΔS, n) E->F Fitting to a Binding Model

Caption: The fundamental principle of an Isothermal Titration Calorimetry (ITC) experiment.

ITC Experimental Protocol for FAK-Inhibitor Interaction:

  • Sample Preparation: Prepare highly purified and concentration-matched solutions of FAK and the inhibitor in the same buffer to minimize heats of dilution.[20]

  • Loading: Fill the sample cell with the FAK solution (typically at a concentration of 10-50 µM) and the injection syringe with the inhibitor solution (typically 10-20 times the concentration of the protein).[20][21]

  • Titration: Perform a series of small injections of the inhibitor into the FAK solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.[19][21]

Microscale Thermophoresis (MST): In-Solution Analysis with Minimal Sample Consumption

MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient.[22][23] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding.

Key Advantages of MST:

  • Immobilization-Free: Like ITC, MST is a true in-solution technique, avoiding potential artifacts associated with surface immobilization.[23]

  • Low Sample Consumption: MST requires very small sample volumes (typically in the low microliter range), making it ideal for working with precious or difficult-to-express proteins.[14]

  • Wide Affinity Range: MST can measure a broad range of binding affinities, from picomolar to millimolar.[14]

MST Experimental Protocol for FAK-Inhibitor Interaction:

  • Labeling: Covalently label the purified FAK protein with a fluorescent dye.

  • Sample Preparation: Prepare a series of samples containing a constant concentration of labeled FAK and varying concentrations of the inhibitor.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement of the labeled FAK in an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the inhibitor concentration and fit the data to a binding model to determine the KD.[24][25]

Conclusion: A Multi-faceted Approach to Target Engagement

Validating the target engagement of a small molecule inhibitor like 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol requires a robust and multi-faceted approach. While SPR remains the gold standard for high-quality kinetic data, complementary techniques such as BLI, ITC, and MST provide valuable orthogonal data and can overcome some of the limitations of SPR.

  • For initial high-throughput screening and rapid confirmation of binding, BLI is an excellent choice due to its speed and tolerance of crude samples.

  • For a deep understanding of the thermodynamic driving forces of the interaction, ITC is unparalleled.

  • When sample is limited or if there are concerns about immobilization artifacts, MST offers a powerful in-solution alternative.

By judiciously selecting and applying a combination of these techniques, researchers can build a comprehensive and compelling data package that rigorously validates the target engagement of their lead compounds, paving the way for successful preclinical and clinical development.

References

  • Biacore Sensor Chips: Types, Applications, and Selection Guide. (n.d.). Creative Biostructure. Retrieved March 25, 2026, from [Link]

  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. (2022). In Springer Nature Experiments. Retrieved March 25, 2026, from [Link]

  • Biacore consumables selection tool. (n.d.). Cytiva. Retrieved March 25, 2026, from [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013, February 4). Bio-Radiations. Retrieved March 25, 2026, from [Link]

  • Biolayer Interferometry Provides a Robust Method for Detecting DNA-Binding Small Molecules in Microbial Extracts. (2021). ChemRxiv. Retrieved March 25, 2026, from [Link]

  • Hargreaves, D., et al. (2013). Fragment-based Discovery of Focal Adhesion Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5349-5354.
  • Selection guide. (n.d.). Cytiva. Retrieved March 25, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 25, 2026, from [Link]

  • Small Molecule Analysis via Biolayer Interferometry. (n.d.). Gator Bio. Retrieved March 25, 2026, from [Link]

  • Wang, L., et al. (2024).
  • Scheuermann, T. H., et al. (2016). On the acquisition and analysis of microscale thermophoresis data. Analytical Biochemistry, 500, 52-61.
  • Wallner, B., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of Biomolecular Screening, 16(7), 711-719.
  • Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. (2024, March 25). Center for Macromolecular Interactions. Retrieved March 25, 2026, from [Link]

  • Wilson, D. L., & De-la-Peña, A. H. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Biolayer Interferometry for DNA Protein Interactions V.2. (2023, June 2). Protocols.io. Retrieved March 25, 2026, from [Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (2019). Methods in Molecular Biology, 2004, 219-231.
  • BLI and SPR Protocol FAQs: Your Essential Guide. (n.d.). Alpha Lifetech. Retrieved March 25, 2026, from [Link]

  • Wulsdorf, T., et al. (2017). An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 595-604.
  • MicroScale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024, August 5). Bio-protocol, 14(15), e4974.
  • Bio-Layer Interferometry (BLI) – Octet RED96. (n.d.). OSTR - National Cancer Institute. Retrieved March 25, 2026, from [Link]

  • Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). (2020, April 5). Bio-protocol, 10(7), e3572.
  • Octet® BLI Workflows in Small-Molecule Interaction Guide. (2023, January 1). Sartorius. Retrieved March 25, 2026, from [Link]

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. (2013, February 4). JoVE, (72), e50133.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). Analytical Biochemistry, 450, 40-47.
  • Microscale thermophoresis (MST) data for binding of: KESEEE-NH 2... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Isothermal Titration Calorimetry. (n.d.). Biomolecular Interactions Facility | The Huck Institutes. Retrieved March 25, 2026, from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27). University of Michigan.
  • Heinrich, T., et al. (2013). Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. Journal of Medicinal Chemistry, 56(3), 1160-1170.
  • Groendyke, T. M., & Gray, N. S. (2021). Discovery of a pyrimidothiazolodiazepinone as a potent and selective focal adhesion kinase (FAK) inhibitor. ACS Medicinal Chemistry Letters, 12(1), 30-38.
  • Single-cycle kinetics analysis of surface plasmon resonance (SPR)... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Microscale thermophoresis. (n.d.). In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved March 25, 2026, from [Link]

  • Zhao, X., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cancer. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(11), 3658–3670.
  • MicroScale Thermophoresis. (n.d.). NanoTemper Technologies. Retrieved March 25, 2026, from [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. Retrieved March 25, 2026, from [Link]

  • Gescher, F., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Medicinal Chemistry, 48(10), 3625-3634.
  • BLI for Studying Protein-Protein Interactions in Transcription | Protocol Preview. (2023, February 28). JoVE. Retrieved March 25, 2026, from [Link]

  • Isothermal titration calorimetry in drug discovery. (2003). Drug Discovery Today, 8(14), 639-648.
  • Surface Plasmon Resonance. (n.d.). University of Bristol. Retrieved March 25, 2026, from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved March 25, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved March 25, 2026, from [Link]

Sources

Comparative

benchmarking 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol against standard reference inhibitors

As drug discovery pivots toward structurally efficient, brain-penetrant kinase inhibitors for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, and ALS), the selection of an optimal hinge-binding scaffold is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward structurally efficient, brain-penetrant kinase inhibitors for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, and ALS), the selection of an optimal hinge-binding scaffold is paramount. Dual Leucine Zipper Kinase (DLK, MAP3K12) has emerged as a critical master regulator of neuronal stress responses.

In this technical guide, we benchmark the privileged fragment 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol against mature, standard reference inhibitors of DLK, namely GNE-3511 and GNE-834 . By analyzing this compound through the lens of Fragment-Based Drug Discovery (FBDD), we will explore why this specific 7-azaindole derivative serves as a superior starting point for central nervous system (CNS) kinase inhibitors.

Mechanistic Rationale: The 7-Azaindole Core as a Privileged Hinge Binder

To understand the value of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, we must first examine the causality of its binding mechanics. The pyrrolo[2,3-b]pyridine (7-azaindole) core acts as a bioisostere for the purine ring of ATP.

  • Hinge Binding: The N1 and N7 atoms of the azaindole core form a highly stable bidentate hydrogen bond network with the backbone amide and carbonyl of the kinase hinge region (specifically Val152 in DLK) [1].

  • Hydrophobic Packing: The 3-methyl substitution is not arbitrary; it is precisely positioned to pack against the gatekeeper residue, enhancing kinase selectivity over off-target kinases that possess bulkier gatekeepers.

  • Solvent Vector: The 5-hydroxyl group provides a critical synthetic vector. It points toward the solvent-exposed channel, allowing medicinal chemists to attach solubilizing or blood-brain barrier (BBB) penetrating motifs (as seen in the evolution of GNE-834) without disrupting the primary hinge interaction [2].

DLK_Pathway Stress Neuronal Stress (Injury, Amyloid) DLK DLK (MAP3K12) Target Kinase Stress->DLK Activates MKK MKK4 / MKK7 DLK->MKK Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK->JNK Phosphorylates cJun Phospho-c-Jun JNK->cJun Phosphorylates Degeneration Axon Degeneration & Apoptosis cJun->Degeneration Transcription Inhibitor 3-Me-7-Azaindole-5-ol & Reference Inhibitors Inhibitor->DLK Inhibits (Hinge Binding)

Fig 1. DLK signaling cascade in neurodegeneration and the pharmacological intervention point.

Quantitative Benchmarking: Fragment vs. Mature Inhibitors

When benchmarking a fragment against mature reference inhibitors, absolute potency (Ki) is less informative than Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, indicating how efficiently a molecule uses its size to achieve affinity. An LE > 0.3 is generally required for successful CNS drug development.

As shown in the data below, while GNE-3511 and GNE-834 exhibit sub-nanomolar potency [3], 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol demonstrates an exceptionally high ligand efficiency, validating it as a structurally flawless anchor for DLK inhibition.

CompoundMolecular Weight (Da)DLK Ki (nM)Ligand Efficiency (LE)Pharmacological Role
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol 148.16~2,5000.45 Hinge-binding fragment / Scaffold
GNE-3511 440.490.50.35First-generation reference inhibitor
GNE-834 417.48< 0.50.37Next-generation optimized lead

Self-Validating Experimental Protocols

To objectively compare these compounds, we employ a dual-tiered validation system: a biochemical assay to determine intrinsic affinity, followed by a phenotypic assay to confirm cellular target engagement.

Benchmarking_Workflow Comp Compound Preparation Kinase Z'-LYTE FRET Kinase Assay Comp->Kinase Neuron Primary Neuron Isolation Comp->Neuron Data IC50 & Selectivity Profiling Kinase->Data Axon Axon Degeneration Assay Neuron->Axon Axon->Data

Fig 2. Self-validating experimental workflow for benchmarking kinase inhibitors.

Protocol A: FRET-Based Z'-LYTE Kinase Assay for DLK

Causality: Fluorescence Resonance Energy Transfer (FRET) is selected over radiometric assays to eliminate radioactive waste and enable real-time kinetic reads. This is crucial for calculating accurate IC50 values for fast-binding fragments like 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol.

  • Reagent Preparation: Prepare a 10-point 3-fold serial dilution of 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (starting at 100 μM) and GNE-3511 (starting at 1 μM) in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 2.5 μL of compound solution (4% DMSO final), 5 μL of DLK kinase/Peptide substrate mixture, and 2.5 μL of ATP solution (at the Km for DLK).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Development: Add 5 μL of Development Solution (protease). The protease cleaves only unphosphorylated peptides, disrupting the FRET signal. Incubate for 60 minutes.

  • Readout & Self-Validation: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

    • System Validation: The assay must incorporate a staurosporine reference curve. Calculate the Z'-factor for every plate; a Z'-factor > 0.6 validates the assay's dynamic range, ensuring the calculated Ki values for low-affinity fragments are statistically robust [2].

Protocol B: In Vitro Axon Degeneration Assay

Causality: Biochemical affinity does not guarantee cellular target engagement, especially given the high ATP concentration (~1-3 mM) inside cells which competes with ATP-competitive inhibitors. Primary neurons are used to assess true physiological efficacy.

  • Cell Isolation: Isolate Embryonic day 13.5 (E13.5) dorsal root ganglion (DRG) neurons from wild-type mice. Plate on poly-D-lysine/laminin-coated 96-well plates.

  • Maturation: Culture for 7 days in Neurobasal medium supplemented with 2% B27 and 50 ng/mL Nerve Growth Factor (NGF) to allow robust axonal extension.

  • Stress Induction: Induce axon degeneration by performing an NGF withdrawal. Wash the wells three times with NGF-free medium.

  • Compound Treatment: Immediately apply 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol or GNE-834 at varying concentrations.

  • Quantification & Self-Validation: After 24 hours, fix cells with 4% PFA and immunostain with anti-Tuj1 (neuron-specific class III beta-tubulin). Quantify the Axon Degeneration Index using automated high-content imaging.

    • System Validation: Vehicle-treated (DMSO) neurons with and without NGF serve as 0% and 100% degeneration controls. Compound toxicity must be ruled out by parallel cell viability counter-screens (e.g., CellTiter-Glo) to ensure that reduced axonal fragmentation is due to DLK inhibition, not general cytotoxicity [4].

Conclusion

Benchmarking 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol against standard reference inhibitors like GNE-3511 and GNE-834 reveals its immense value in modern drug design. While it lacks the absolute potency of a mature drug, its near-perfect Ligand Efficiency and optimal physicochemical vectors make it an elite foundational scaffold. By utilizing the 7-azaindole core to anchor to the DLK hinge region, researchers can systematically build outward to achieve the potency and brain penetrance required to halt neurodegeneration.

References

  • Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834 Tetrahedron Letters URL:[Link]

Safety & Regulatory Compliance

Safety

3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol proper disposal procedures

Operational Safety & Logistics Blueprint: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol As drug development pipelines increasingly rely on nitrogenous heterocycles—particularly 7-azaindole derivatives—for the synthesis of high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Blueprint: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

As drug development pipelines increasingly rely on nitrogenous heterocycles—particularly 7-azaindole derivatives—for the synthesis of high-affinity kinase inhibitors and BCL-2 inhibitors (such as Venetoclax analogs)[1], laboratory safety protocols must evolve to address their specific physicochemical risks.

3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 1289082-87-6) presents unique logistical challenges at the end of its lifecycle. Because of its dense nitrogenous core, improper disposal can lead to the release of uncombusted active pharmaceutical ingredients (APIs) or toxic nitrogen oxides (NOx)[2]. This guide provides drug development professionals with a self-validating, causally-driven framework for the safe handling and terminal disposal of this compound.

Mechanistic Hazard Profiling & Causality

To manage a chemical effectively, one must understand its behavior under stress. 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a substituted bicyclic heteroaromatic.

  • Toxicological Causality: The compound acts as a potent mucous membrane irritant and skin sensitizer (GHS H317, H319)[2]. The hydroxyl group at the 5-position increases its polarity and potential for dermal penetration compared to unsubstituted azaindoles.

  • Thermal Degradation Causality: When subjected to standard combustion, the pyrrolopyridine ring breaks down into carbon monoxide (CO) and highly toxic nitrogen oxides (NOx). Therefore, standard open-air burning or basic incineration is strictly prohibited. The compound must be processed in a facility equipped with an afterburner (to ensure complete carbon oxidation) and an alkaline scrubber (to neutralize NOx emissions)[3].

  • Regulatory Classification: While not explicitly listed on the EPA's RCRA P- or U-lists, its aquatic toxicity and sensitization profile dictate that it must be managed as a characteristic hazardous waste[4].

Quantitative Hazard & Logistics Summary
ParameterSpecification / ProtocolCausality / Rationale
CAS Number 1289082-87-6Unique identifier for waste manifests.
GHS Hazards H302, H315, H317, H319, H335Dictates mandatory use of nitrile gloves, goggles, and localized exhaust ventilation[5].
Combustion Products CO, CO₂, NOxRequires alkaline exhaust scrubbing during thermal destruction[3].
Waste Stream Halogen-Free Organic (if dissolved)Segregation prevents exothermic reactions with strong acids or oxidizers[2].
Spill Decon Alcohol-based wipingThe compound is highly soluble in alcohols; water is insufficient for complete surface decontamination[5].

Standard Operating Procedure: Terminal Disposal

Solid powders pose a specific risk during incineration: they can aerosolize in the incinerator's updraft before reaching their autoignition temperature, leading to the environmental release of intact molecules. To prevent this, the protocol below utilizes a Solvent-Assisted Incineration Preparation method[3].

Phase 1: Solubilization (Preparation for Atomization)

  • Transfer: Inside a certified chemical fume hood, transfer the remaining solid 3-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol into a borosilicate glass beaker.

  • Solvent Addition: Slowly add a highly combustible, halogen-free solvent (e.g., Ethanol, Acetone, or Ethyl Acetate) at a ratio of approximately 10 mL per 1 gram of solid.

  • Agitation: Stir until complete dissolution is visually confirmed. Self-Validation Step: Shine a light through the beaker; the solution must be entirely translucent with no particulate matter settling at the bottom. This ensures the liquid can be uniformly atomized by the incinerator's injection nozzle.

Phase 2: Waste Segregation & Manifesting

  • Containment: Pour the dissolved mixture into a designated, clearly labeled "Halogen-Free Organic Waste" carboy. Do not mix with aqueous or halogenated waste streams to prevent complex phase separations or the generation of dioxins during incineration.

  • Sealing: Ensure the container is tightly closed with a vented cap to prevent pressure buildup from solvent vapor.

  • Manifesting: Label the manifest explicitly with: "Contains 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (Nitrogenous Heterocycle) - Requires Alkaline Scrubbing."

Phase 3: Facility Processing (For EHS Personnel)

  • Thermal Destruction: The waste must be injected into a chemical incinerator operating at >1,000°C to break the robust aromatic bonds[6].

  • Scrubbing: Exhaust gases must be routed through an alkaline scrubber (typically using a sodium hydroxide solution) to capture and neutralize NOx compounds before atmospheric release.

Acute Spill Response & Decontamination Workflow

In the event of a powder spill, sweeping or dry-wiping will aerosolize the fine particles, exposing the respiratory tract (H335 hazard)[5].

Step-by-Step Decontamination:

  • Isolate & Equip: Evacuate non-essential personnel. Don a fitted N95 or P100 respirator, heavy-duty nitrile gloves, and splash goggles.

  • Dampening (Anti-Aerosolization): Lightly mist the spilled powder with a combustible solvent (e.g., ethanol or isopropanol) using a spray bottle. Do not use a high-pressure stream, which will scatter the powder.

  • Absorption: Cover the dampened spill with an inert, non-combustible absorbent material such as diatomaceous earth or universal chemical binders[5].

  • Collection: Use a non-sparking plastic scoop to collect the absorbed mass. Place it into a rigid, sealable hazardous waste container.

  • Surface Decontamination (Self-Validating): Scrub the affected surface with an alcohol-soaked wipe. Validation: Swab the area with a clean, dry white filter paper. If the paper shows any discoloration or UV-reactive residue under a 365nm inspection lamp, repeat the alcohol scrub until the swab returns completely clean.

Waste Stream Decision Logic

The following diagram maps the operational logic for determining the correct disposal pathway based on the physical state of the chemical at the end of the experiment.

AzaindoleDisposal A Waste: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol B Assess Physical State A->B C Solid Powder/Crystals B->C D Liquid Solution B->D E Dissolve in Combustible Solvent (e.g., Ethanol, Acetone) C->E Solubilize F Transfer to Halogen-Free Organic Waste Carboy D->F Direct Transfer E->F G Chemical Incinerator (T > 1000°C) F->G EPA/RCRA Transport H Alkaline Scrubber (NOx Neutralization) G->H Exhaust Gas I Safe Environmental Release H->I

Workflow for the solubilization and thermal destruction of azaindole derivatives.

References

  • Matrix Scientific. (2020). SAFETY DATA SHEET: 3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol (CAS: 1289082-87-6). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Land Treatment & Thermal Disposal Guidance. Retrieved from [Link]

Sources

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